HOP1 is primarily studied within the context of Saccharomyces cerevisiae (budding yeast) and Schizosaccharomyces pombe (fission yeast). It belongs to a class of proteins known as HORMA domain-containing proteins, which are characterized by their involvement in chromosomal functions such as meiotic recombination and DNA damage repair. HOP1 is classified as a meiotic chromosome axis phosphoprotein, indicating its phosphorylation-dependent regulatory roles during meiosis .
The synthesis of HOP1 protein typically involves recombinant DNA technology. In yeast, HOP1 can be overexpressed using plasmid vectors. For instance, a common method includes cloning the HOP1 coding sequence into a vector under the control of a promoter suitable for yeast expression, such as the GAL10 promoter. The process involves several steps:
The final yield from these processes can vary significantly based on the starting material and specific protocols used.
HOP1 protein contains a HORMA domain that is critical for its function in meiotic recombination. This domain facilitates interactions with other proteins involved in DNA repair and recombination processes. Structural studies have shown that HOP1 forms oligomers that associate with chromosomal axes during meiosis.
Experimental data indicate that HOP1 has a molecular weight of approximately 38 kDa. Its structure allows it to bind to DNA, promoting the formation of double-strand breaks essential for homologous recombination .
HOP1 participates in several key chemical reactions during meiosis:
These reactions are regulated by post-translational modifications, particularly phosphorylation by kinases such as Mec1/Tel1, which enhance HOP1's activity during meiosis .
The mechanism of action of HOP1 involves several steps:
Data from studies suggest that mutations in specific phosphorylation sites on HOP1 can significantly affect its function and thereby impact meiotic progression .
HOP1 exhibits several notable physical and chemical properties:
Experimental analyses have shown that HOP1's abundance within cells can vary significantly based on developmental stage and environmental conditions .
HOP1 has several important applications in scientific research:
The HORMA (HOP1, Rev7, Mad2) domain is a structurally conserved protein interaction module found in all eukaryotic organisms. In Saccharomyces cerevisiae Hop1, this N-terminal domain (residues 1-250) adopts a characteristic α/β-sandwich fold that undergoes large-scale conformational changes during meiosis. The domain exists in two distinct states: a "closed" conformation where its C-terminal safety belt region wraps around partner proteins, and a more extended "open" conformation where this safety belt is disengaged [2]. This conformational plasticity enables Hop1 to bind closure motifs in partner proteins like Red1 and in its own C-terminus, facilitating both initial recruitment to chromosome axes and subsequent self-assembly [2]. The HORMA domain's mechanistic similarity to Mad2 in the spindle assembly checkpoint is evident in its ATPase-regulated disassembly by Pch2/TRIP13, which remodels the safety belt to release bound closure motifs during synaptonemal complex formation [2] [4].
Table 1: Evolutionarily Conserved Features of Meiotic HORMADs
Organism | HORMAD Ortholog | HORMA Domain Conservation | Key Functional Motifs |
---|---|---|---|
S. cerevisiae | Hop1 | 100% (reference) | Red1 closure motif, Autoregulatory motif |
Schizosaccharomyces pombe | Hop1 | 68% | Rec10 binding site |
Homo sapiens | HORMAD1/2 | 55% | SYCP2/3 interaction domain |
Arabidopsis thaliana | ASY1 | 52% | ASY3 binding region |
The central chromatin-binding region (CBR; residues 322-537) of Hop1 contains tightly associated PHD (Plant Homeodomain) and winged helix-turn-helix (wHTH) domains that form a composite structural unit for nucleosome recognition. Cryo-EM studies reveal that this CBR directly engages with bent nucleosomal DNA through a dual-domain interface, where the PHD domain contacts DNA near the nucleosome dyad while the wHTH domain interacts with DNA at the entry/exit sites [9]. This binding mode exhibits remarkable specificity for nucleosomal DNA over free DNA, explaining Hop1's preferential enrichment at nucleosome-dense chromosomal regions termed "axis islands" [4] [9]. Mutations disrupting the CBR-nucleosome interface (e.g., K389A/R390A in the wHTH domain) cause ~60% reduction in Hop1 binding to islands and corresponding decreases in double-strand break (DSB) formation in these regions, demonstrating the functional significance of this interaction [9]. Phylogenetic analyses indicate this CBR architecture is ancient, with divergent versions present in meiotic HORMADs across eukaryotes [9].
Hop1 undergoes extensive phosphorylation during meiosis, particularly within its SQ/TQ cluster domain (SCD; residues 280-330). Phosphorylation at Thr318 (pT318) creates a high-affinity binding site for the FHA domain of Mek1 kinase, enabling recruitment of this crucial recombination regulator [7]. Structural studies show the Hop1 pT318 motif (316-Lys-pThr-Pro-Phe-Val-320) engages Mek1 through hydrophobic contacts at pT+2 (Phe320) and pT+3 (Val321) positions [7]. Additionally, Hop1 is SUMOylated at multiple lysine residues during prophase I, creating a SUMO-SIM (SUMO-interacting motif) interface that stabilizes chromosome axis complexes [4]. Phosphorylation at Ser298 and Thr318 by Tel1/Mec1 kinases precedes and potentially regulates subsequent SUMO modifications, creating a coordinated PTM cascade that controls Hop1's DSB-promoting activity [4] [7].
The C-terminal zinc finger (residues 343-378; Cys₂/His₂ type) is essential for Hop1's DNA-binding activity. Purified Hop1 contains approximately 1 mol equivalent of zinc per monomer, while mutation of conserved cysteine residues (e.g., C371S) abolishes zinc coordination and impairs DNA binding [10] [5]. This motif exhibits preferential affinity for G-rich sequences capable of forming G-quadruplex (G4) DNA structures, with dissociation constants ~1,000-fold lower than for random duplex DNA (Kd ~2 × 10⁻¹⁰ M for G4 vs. ~10⁻⁷ M for dsDNA) [8]. Biochemical analyses demonstrate Hop1 promotes G4 DNA formation from single-stranded G-rich oligonucleotides and protects these structures from nucleolytic degradation [8]. The zinc finger mediates DNA bridging through two mechanisms: 1) stabilizing guanine quartets between aligned DNA molecules, and 2) distorting duplex DNA at Holliday junctions to facilitate homologous pairing [5] [6]. Single-molecule studies reveal Hop1 rigidifies DNA and promotes intermolecular synapsis independent of recombination enzymes [6].
Table 2: DNA Substrate Preferences of Hop1 Protein
DNA Substrate | Binding Affinity (Relative) | Structural Basis | Functional Consequence |
---|---|---|---|
G-quadruplex DNA | ++++ (Kd ~0.2 nM) | Hoogsteen-paired G-quartets | Chromosome synapsis initiation |
Linear duplex DNA | ++ (Kd ~100 nM) | Minor groove interactions | DSB protection |
Negatively supercoiled DNA | +++ | Underwound regions | Axis assembly |
Single-stranded DNA | + | Weak/nonspecific | Limited biological relevance |
Nicked circular DNA | +/– | Reduced structural deformation | Not utilized |
Hop1 expression is strictly confined to meiotic cells under both transcriptional and post-transcriptional control. The HOP1 promoter contains URS1 (Upstream Repression Sequence) and MSE (Middle Sporulation Element) sites that recruit the meiotic activator Ime1 upon nitrogen starvation and carbon source shift [3]. Transcript levels peak during early meiosis (prophase I), coinciding with chromosome axis assembly, and are undetectable in mitotic cells [3] [10]. The 2.3 kb mRNA produces a 70-kDa protein that accumulates specifically in nuclei entering meiotic prophase, as demonstrated by immunoblotting and immunofluorescence of synchronous meiotic cultures [3] [10]. This tight regulation ensures Hop1 activity is restricted to meiosis, preventing untimely activation of recombination machinery in vegetative cells. Mutational analyses confirm that ectopic expression of HOP1 during mitosis causes chromosome segregation defects, underscoring the necessity of its meiotic restriction [3].
Hop1 exhibits stage-specific subcellular localization throughout meiotic prophase I:
Live-cell imaging studies show Hop1 turnover is regulated by opposing kinase-phosphatase activities: phosphorylation stabilizes chromosome-bound Hop1, while dephosphorylation promotes its release. The chromatin-bound fraction decreases by ~80% between early prophase and diplotene, reflecting coordinated disassembly of the meiotic chromosome axis [4] [9]. Mutations disrupting the CBR-nucleosome interaction accelerate Hop1 removal by Pch2, leading to premature axis disassembly and reduced DSB formation [9].
Table 3: Hop1 Localization Dynamics During Meiotic Prophase
Stage | Chromosomal Localization | Key Modifications | Functional Role |
---|---|---|---|
Leptotene | Discrete axis-associated foci | Unphosphorylated | DSB machinery recruitment |
Zygotene | Continuous linear arrays | pT318 (Mek1 recruitment) | Interhomolog bias, SC initiation |
Pachytene | Synapsed regions removed; unsynapsed retained | SUMOylation, pS298/pT318 | DSB regulation, CO promotion |
Diplotene | Residual at CO sites | De-phosphorylation initiated | CO maturation support |
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